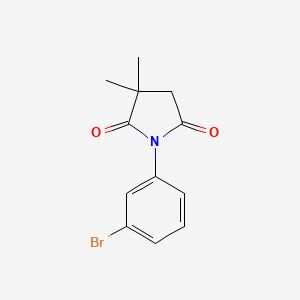![molecular formula C12H17ClN2 B1399486 N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine CAS No. 1250350-65-2](/img/structure/B1399486.png)
N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine
Übersicht
Beschreibung
N-[(2-Chloropyridin-4-yl)methyl]-N-propylcyclopropanamine (NPCP) is an organic chemical compound that is used in a variety of scientific and industrial applications. It is a derivative of pyridine, a heterocyclic aromatic organic compound that is found in many natural substances. NPCP is known for its low toxicity and stability, as well as its ability to act as a catalyst in certain chemical reactions. NPCP is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It can also be used as a reagent in organic synthesis, as a corrosion inhibitor, and as a stabilizer for certain organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine and similar compounds have been explored in the synthesis of various isomeric dihydropiperazines. These syntheses utilize regioselective monothionation and preparation of unsymmetrical N-substituted piperazinediones, demonstrating the compound's utility in complex chemical syntheses (Samaritoni et al., 2003).
Biological Applications
- In biological contexts, derivatives of N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine have shown promise in antifungal and insecticidal applications. For instance, specific compounds synthesized with this structure have demonstrated significant activity against various fungi and insects, indicating potential utility in agricultural and pest control applications (Xue Si, 2009).
Potential in Medicinal Chemistry
- Compounds structurally related to N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine have been investigated for their potential medicinal properties. This includes exploration in the fields of anticancer, antimicrobial, and anticonvulsant drug development. For example, some derivatives have been studied for their effectiveness against various cancer cell lines, highlighting the compound's relevance in the development of new therapeutic agents (Kanubhai D. Katariya et al., 2021).
Material Science and Novel Applications
- In material science, derivatives of N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine have been utilized in the synthesis of novel polymers and materials with unique properties. For example, the creation of fluorescent polyimides with potential applications as chemosensors demonstrates the broad applicability of these compounds beyond traditional medicinal or biological uses (Kun-Li Wang et al., 2008).
Safety and Hazards
The safety data sheet for a related compound, “N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine”, indicates that it is considered hazardous. It can cause severe skin burns and eye damage. It is advised not to breathe its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-2-7-15(11-3-4-11)9-10-5-6-14-12(13)8-10/h5-6,8,11H,2-4,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZLXYJKJZASKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC(=NC=C1)Cl)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



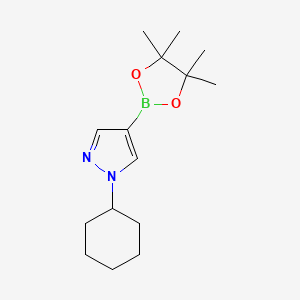
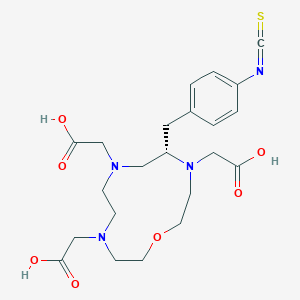
![7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1399406.png)

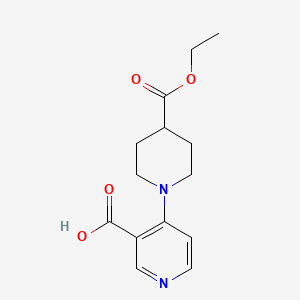



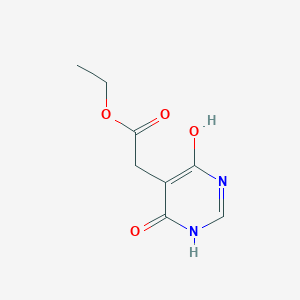
![[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1399419.png)

![4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1399423.png)

